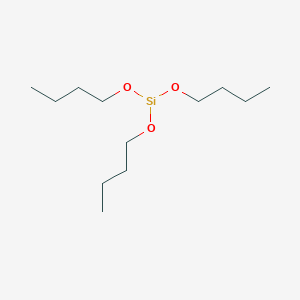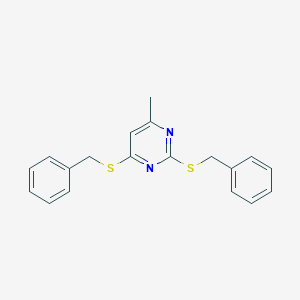
nitric acid;tris(4-bromophenyl)-methylarsanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid;tris(4-bromophenyl)-methylarsanium is a complex organoarsenic compound that combines the properties of nitric acid and tris(4-bromophenyl)-methylarsanium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid;tris(4-bromophenyl)-methylarsanium typically involves the reaction of tris(4-bromophenyl)amine with methylarsenic compounds under controlled conditions. The reaction is carried out in the presence of a strong acid, such as nitric acid, which acts as both a catalyst and a reactant. The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters. The product is then purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Nitric acid;tris(4-bromophenyl)-methylarsanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state arsenic compounds, while substitution reactions may produce derivatives with different functional groups .
Applications De Recherche Scientifique
Nitric acid;tris(4-bromophenyl)-methylarsanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism of action of nitric acid;tris(4-bromophenyl)-methylarsanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to nitric acid;tris(4-bromophenyl)-methylarsanium include:
- Tris(4-bromophenyl)amine
- Tris(4-isocyanatophenyl) thiophosphate
- Tris(4-bromophenyl)aminium hexachloroantimonate .
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activity make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
5449-77-4 |
|---|---|
Formule moléculaire |
C19H16AsBr3NO3+ |
Poids moléculaire |
621.0 g/mol |
Nom IUPAC |
nitric acid;tris(4-bromophenyl)-methylarsanium |
InChI |
InChI=1S/C19H15AsBr3.HNO3/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16;2-1(3)4/h2-13H,1H3;(H,2,3,4)/q+1; |
Clé InChI |
ATQZBFJAWMWDFR-UHFFFAOYSA-N |
SMILES canonique |
C[As+](C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


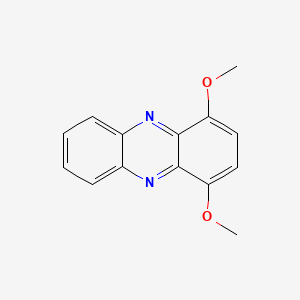
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)





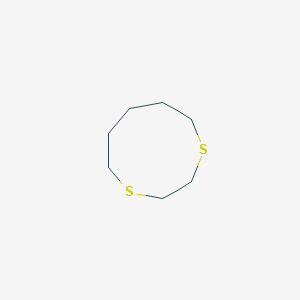
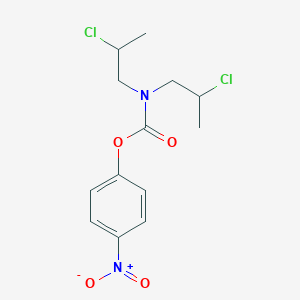
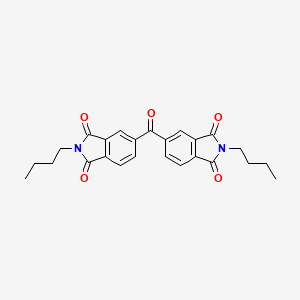
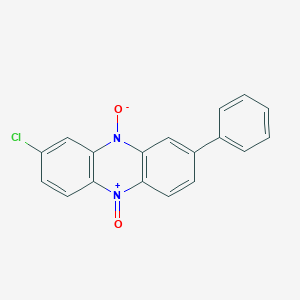
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
